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Compound of Interest

(S)-tert-Butyl 3-aminoazepane-1-
Compound Name:
carboxylate

Cat. No.: B588435

CAS Number: 625471-04-7

This technical guide provides an in-depth overview of (S)-tert-Butyl 3-aminoazepane-1-
carboxylate, a key building block in contemporary drug discovery and development. Aimed at
researchers, scientists, and professionals in the pharmaceutical industry, this document
outlines the compound's chemical properties, synthesis, and its significant application in the
development of targeted cancer therapies, specifically as an intermediate in the synthesis of
Checkpoint Kinase 1 (CHK1) inhibitors.

Compound Profile

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral heterocyclic compound featuring an
azepane ring substituted with a Boc-protected amine at the 3-position. This structure is of
particular interest in medicinal chemistry due to its utility as a versatile scaffold for creating
more complex molecules with specific biological activities.
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Property Value

IUPAC Name tert-butyl (3S)-3-aminoazepane-1-carboxylate

(3S)-3-Aminohexahydro-1H-azepine-1-
Synonyms carboxylic Acid 1,1-Dimethylethyl Ester, (S)-3-

Amino-1-Boc-azepane

CAS Number 625471-04-7[1]

Molecular Formula C11H22N202

Molecular Weight 214.31 g/mol

Boiling Point (Predicted) 296.5+33.0°C

Density (Predicted) 1.020 g/cm3

Storage Temperature 2-8°C, under inert atmosphere

Role in Drug Development: Synthesis of CHK1
Kinase Inhibitors

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a crucial intermediate in the synthesis of
ureidothiophenes, a class of potent and selective CHK1 kinase inhibitors.[2] One notable
example is the clinical candidate AZD7762, which has demonstrated the ability to potentiate the
efficacy of DNA-damaging chemotherapeutic agents.[2][3]

The synthesis of such inhibitors often involves the coupling of the primary amine of (S)-tert-
Butyl 3-aminoazepane-1-carboxylate with a suitably functionalized thiophenecarboxamide
core. The Boc protecting group can be readily removed under acidic conditions to allow for this
coupling reaction.

The CHK1 Kinase Signaling Pathway

Checkpoint Kinase 1 (CHK1) is a serine/threonine-specific protein kinase that plays a pivotal
role in the DNA damage response (DDR) and cell cycle regulation.[4] In response to DNA
damage, CHK1 is activated, leading to cell cycle arrest, which provides time for DNA repair.[5]
[2] By inhibiting CHKZ1, cancer cells with damaged DNA are unable to arrest their cell cycle and
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are forced into premature mitosis, ultimately leading to cell death.[6] This makes CHK1 an
attractive target for cancer therapy, particularly in combination with DNA-damaging agents.

The activation of CHK1 is primarily initiated by the ATR (Ataxia Telangiectasia and Rad3-
related) kinase, which detects single-stranded DNA that forms at stalled replication forks.[7][8]
Once activated, CHK1 phosphorylates a number of downstream targets, including the Cdc25

family of phosphatases, to enforce cell cycle checkpoints.[5]
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CHK1 Signaling Pathway in DNA Damage Response.

Experimental Protocols
Enantioselective Synthesis of (S)-tert-Butyl 3-
aminoazepane-1-carboxylate

While a specific, detailed, and publicly available protocol for the enantioselective synthesis of
(S)-tert-Butyl 3-aminoazepane-1-carboxylate is not readily found in the searched literature,
the synthesis of chiral azepane scaffolds has been described.[9] These methods often employ
strategies such as asymmetric hydrogenation or resolution of racemic mixtures. A plausible
synthetic route could involve the enantioselective reduction of a suitable precursor, such as a
cyclic enamine or imine, followed by Boc protection of the azepane nitrogen.
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A general workflow for the synthesis of Boc-protected amines is outlined below.

Azepane Precursor
(e.g., cyclic ketone or enamine)

Asymmetric Amination/
Reduction

(S)-3-Aminoazepane

Boc Protection
(Di-tert-butyl dicarbonate, Base)

(S)-tert-Butyl
3-aminoazepane-1-carboxylate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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